molecular formula C22H18N4O2 B258835 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone

1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone

Cat. No. B258835
M. Wt: 370.4 g/mol
InChI Key: ASKZRWCLZLEHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is a chemical compound that belongs to the family of pyrazolopyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. Additionally, this compound has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been suggested that this compound may act as a DNA intercalator, thereby inhibiting DNA replication and transcription.
Biochemical and Physiological Effects:
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone has been shown to modulate various biochemical and physiological processes. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is its potential as a lead compound for the development of novel anticancer drugs. However, there are also some limitations associated with this compound. For instance, its poor solubility in water makes it difficult to administer in vivo. Additionally, its toxicity and side effects need to be further evaluated before it can be considered for clinical use.

Future Directions

There are several future directions that can be explored with regards to 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone. One potential direction is the optimization of its structure to improve its solubility and bioavailability. Another direction is the evaluation of its efficacy in combination with other anticancer drugs. Additionally, the potential of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases can also be explored.
Conclusion:
In conclusion, 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is a promising compound with potential applications in medicinal chemistry, drug discovery, and material science. Its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties make it a valuable lead compound for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action, evaluate its toxicity and side effects, and optimize its structure for clinical use.

Synthesis Methods

The synthesis of 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone involves the reaction of 3-methyl-5-phenylpyrazole-1-carboxylic acid with 4,6-dichloro-2-(propylthio)pyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 4-hydroxyphenylacetic acid to obtain the final product.

properties

Product Name

1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-[4-[6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone

InChI

InChI=1S/C22H18N4O2/c1-15-12-20(18-6-4-3-5-7-18)26(25-15)21-13-22(24-14-23-21)28-19-10-8-17(9-11-19)16(2)27/h3-14H,1-2H3

InChI Key

ASKZRWCLZLEHDC-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)OC4=CC=C(C=C4)C(=O)C

Canonical SMILES

CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)OC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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